Product packaging for (S)-5-Methylchroman-4-ol(Cat. No.:CAS No. 197908-43-3)

(S)-5-Methylchroman-4-ol

Cat. No.: B13892271
CAS No.: 197908-43-3
M. Wt: 164.20 g/mol
InChI Key: KYCJPMMFWPHVRX-QMMMGPOBSA-N
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Description

Significance of the Chromanol Moiety in Chiral Molecule Synthesis

The chromane (B1220400) (or dihydrobenzopyran) ring system is the core structure of numerous natural products, particularly flavonoids and tocopherols (B72186) (Vitamin E), which exhibit a vast array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. chim.itmdpi.com Consequently, the chromane skeleton is considered a "privileged structure" in drug discovery—a molecular framework that is able to provide ligands for diverse biological receptors. chim.it

Chiral chromanols, which are chromane structures bearing a hydroxyl group, are particularly valuable as synthetic intermediates. researchgate.net The hydroxyl group serves as a versatile functional handle that can be modified for further molecular elaboration, such as oxidation to the corresponding chromanone, reduction to a chromane, or participation in nucleophilic substitution reactions to introduce new functionalities. rsc.org The stereochemistry of these substituents on the chromanol core is often crucial for biological selectivity, making the development of methods for their stereocontrolled synthesis a key area of research. nih.gov

The Role of (S)-5-Methylchroman-4-ol as a Model Compound and Chiral Synthon

While extensive research exists on the synthesis of the broader class of chiral chromanols, literature specifically detailing the role of This compound as a model compound or chiral synthon is limited. However, the study of closely related substituted chromanols provides insight into its potential utility. For instance, C5-substituted 2-hydroxychromans have been used as model systems to investigate the stereochemical outcomes of reduction reactions. nih.gov These studies demonstrate that substituents on the aromatic ring, such as at the C5 position, can significantly influence the stereoselectivity of reactions, making them excellent models for developing and understanding new synthetic methodologies. nih.gov

Furthermore, the related compound (S)-5-hydroxy-2-methylchromen-4-one has been isolated from natural fungal sources, and its specific stereochemistry has been determined. researchgate.net The existence of such C5-substituted chromanoids in nature underscores their relevance. Given this context, this compound represents a valuable, albeit less-studied, member of this class. It can serve as a theoretical model for exploring the electronic and steric effects of a methyl group at the C5 position on the reactivity and stereoselectivity of the chromanol core. As a chiral synthon, it provides a pre-defined stereocenter at C4, which can be used to direct the stereochemistry of subsequent transformations in the total synthesis of more complex molecules.

Overview of Advanced Methodologies in Asymmetric Synthesis

The synthesis of enantiomerically pure chromanols is a central goal in modern organic chemistry, and numerous advanced methodologies have been developed to achieve this. chiralpedia.comchim.it These strategies often rely on catalysis to control the formation of chiral centers with high efficiency and selectivity.

Catalytic Asymmetric Hydrogenation: This is one of the most efficient and atom-economical methods for producing chiral chromanols. It typically involves the hydrogenation of a prochiral chromone (B188151) or chromanone using a chiral transition metal catalyst. For example, ruthenium complexes incorporating chiral ligands like RuPHOX have been shown to catalyze the hydrogenation of various substituted chromones to yield chiral chromanols with excellent yields and high enantioselectivity. rsc.org

Table 1: Asymmetric Hydrogenation of Substituted Chromones for Chiral Chromanol Synthesis rsc.org
Substrate (Chromone)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
2-Methyl-4H-chromen-4-oneRuPHOX-Ru / Na₂CO₃9999.9>20:1
6-Methoxy-2-methyl-4H-chromen-4-oneRuPHOX-Ru / Na₂CO₃9999.9>20:1
6-Fluoro-2-methyl-4H-chromen-4-oneRuPHOX-Ru / Na₂CO₃9899.9>20:1

Organocatalysis: This approach uses small, metal-free organic molecules as catalysts. For the synthesis of chromanols, bifunctional organocatalysts have been employed in intramolecular oxa-Michael additions of phenolic substrates, providing the chromane skeleton with high enantioselectivity. mdpi.commdpi.com Chiral phosphoric acids and amine-based catalysts have also proven effective in various cascade reactions to construct the chromanol framework. mdpi.com

Chiral Lewis Acid Catalysis: Chiral Lewis acids, often formed from a metal salt and a chiral ligand, can catalyze enantioselective reactions. A notable example is the iron(II)-catalyzed nih.govmdpi.com O-to-C rearrangement of racemic 2-vinyloxymethylphenols to produce highly enantioenriched chromanols. researchgate.net This method demonstrates the power of using readily available racemic starting materials to generate valuable chiral products.

Table 2: Fe(II)-Catalyzed Enantioselective nih.govmdpi.com O-to-C Rearrangement to Chromanols researchgate.net
Substrate (2-vinyloxymethylphenol derivative)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
2-(Phenyl(vinyloxy)methyl)phenolFe(OTf)₂ / L-PiPr9398
2-((4-Methoxyphenyl)(vinyloxy)methyl)phenolFe(OTf)₂ / L-PiPr9999
2-((4-Chlorophenyl)(vinyloxy)methyl)phenolFe(OTf)₂ / L-PiPr9498

Other significant methods include biocatalysis, which uses enzymes to achieve unparalleled selectivity, and photoredox catalysis, an emerging technique that uses light to drive chemical transformations. nih.govunipd.it

Research Scope and Objectives for this compound

The primary research objectives surrounding the synthesis and study of chiral chromanols like this compound are multifaceted and drive significant innovation in organic chemistry.

Development of Novel Synthetic Methodologies: A major goal is the creation of new, efficient, and highly stereoselective methods to access the chromanol core. Research focuses on designing novel catalysts (metal-based, organocatalysts, or enzymes) that can tolerate a wide range of functional groups and provide access to enantiomerically pure products under mild conditions. chim.itresearchgate.net The study of substrates like this compound would aim to understand how substitution patterns on the aromatic ring affect reaction outcomes, leading to more general and predictable synthetic strategies. nih.gov

Total Synthesis of Natural Products: Many biologically active natural products contain the chiral chromanol motif. chim.itmdpi.com A key objective is to utilize chiral synthons like this compound as building blocks in the total synthesis of these complex molecules. For example, chiral chromanones, which are directly related to chromanols, have been used in the synthesis of the anti-HIV agent Calanolide A. researchgate.net The ability to synthesize these natural products and their analogues allows for further investigation of their biological activity and structure-activity relationships.

Elucidation of Structure-Activity Relationships: Understanding how the three-dimensional structure of a molecule correlates with its biological function is a fundamental objective. By synthesizing specific stereoisomers of chromanols and evaluating their activity, researchers can map the pharmacophore and design more potent and selective therapeutic agents. nih.gov Research in this area also extends to understanding the relationship between stereochemistry and physical properties, such as specific optical rotation. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B13892271 (S)-5-Methylchroman-4-ol CAS No. 197908-43-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

197908-43-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(4S)-5-methyl-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H12O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8,11H,5-6H2,1H3/t8-/m0/s1

InChI Key

KYCJPMMFWPHVRX-QMMMGPOBSA-N

Isomeric SMILES

CC1=C2[C@H](CCOC2=CC=C1)O

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for S 5 Methylchroman 4 Ol and Its Chiral Analogues

Stereoselective Approaches to Chiral Chroman-4-ols

Catalytic Asymmetric Hydrogenation of Chroman-4-ones and Related Chromones

Catalytic asymmetric hydrogenation represents one of the most efficient and atom-economical methods for the synthesis of chiral alcohols from prochiral ketones. The reduction of chroman-4-ones and related chromones has been a subject of intense research, leading to the development of highly effective transition metal-based catalyst systems.

Asymmetric transfer hydrogenation (ATH) is a powerful technique that utilizes a hydrogen donor, typically an alcohol or formic acid, in place of gaseous hydrogen, offering practical advantages in a laboratory setting. Chiral ruthenium (Ru) and rhodium (Rh) complexes are prominent catalysts for this transformation.

Ruthenium-catalyzed ATH, particularly with Noyori-type catalysts such as [RuCl(p-cymene){(S,S)-Ts-DPEN}], has been successfully applied to the reduction of various chromanone derivatives. acs.org These reactions often proceed via a dynamic kinetic resolution (DKR) process, enabling the conversion of a racemic starting material into a single, highly enantioenriched stereoisomer of the product. For instance, the ATH of base-sensitive 4-chromanone (B43037) and its derivatives using a chiral η6-arene/N-tosylethylenediamine-Ru(II) complex in methanol (B129727) yields (S)-4-chromanols with up to 97% enantiomeric excess (ee). nih.gov This method has proven to be scalable, demonstrating its industrial applicability. nih.gov In the case of β-substituted chromanones, Ru-catalyzed ATH under basic conditions can induce DKR to produce the corresponding chromanols with high stereocontrol. figshare.com Similarly, enantioenriched cis-3-fluoro-chroman-4-ol derivatives have been synthesized from 3-fluoro-chromanones using a Ru(II)-catalyzed ATH-DKR process, achieving excellent diastereomeric ratios (up to 99:1 dr) and enantioselectivities (up to >99% ee) with a low catalyst loading. nih.gov

Rhodium catalysts have also emerged as highly effective for the ATH of chromanone derivatives. A notable example involves the ATH of (E)-3-benzylidene-chromanones using a chiral Rh(III) complex and a formic acid/DABCO mixture as the hydrogen source. acs.orgorganic-chemistry.org This process facilitates the reduction of both the exocyclic C=C double bond and the endocyclic C=O bond in a single step, affording cis-3-benzyl-chromanols with outstanding diastereo- and enantioselectivity (up to >99:1 dr, >99% ee). acs.orgorganic-chemistry.org The reaction proceeds through a dynamic kinetic resolution, showcasing the efficiency of this one-pot strategy to create two new stereocenters. organic-chemistry.orgacs.org

SubstrateCatalyst SystemH-SourceYieldDiastereoselectivity (dr)Enantioselectivity (ee)Reference
4-Chromanone derivatives(S,S)-η⁶-arene/N-Ts-diamine-Ru(II)H₂ (gas)QuantitativeN/A97% nih.gov
3-Fluoro-chromanonesRu(II) complexHCO₂H/Et₃N80-96%up to 99:1up to >99% nih.gov
(E)-3-Benzylidene-chromanonesChiral Rh(III) complexHCO₂H/DABCOHighup to >99:1up to >99% acs.orgorganic-chemistry.org
3-Arylidenechroman-4-onesNoyori–Ikariya-type Ru(II)HCO₂NaHighup to 99:1up to 99:1 schenautomacao.com.bracs.org

The success of transition metal-catalyzed asymmetric hydrogenation hinges critically on the structure of the chiral ligand coordinated to the metal center. The ligand creates a chiral environment that forces the hydrogenation to occur stereoselectively. A key strategy in ligand design involves the use of bidentate diphosphine ligands, which form stable chelate rings with the metal. rsc.org

For the rhodium-catalyzed hydrogenation of (E)-3-benzylidenechroman-4-one, a screening of commercially available ligands revealed that (S,S)-f-spiroPhos provided the product with full conversion and high enantioselectivity (90% ee). rsc.org Further optimization using rigid and electron-rich ligands like (R,R)-f-spiroPhos in the Rh-catalyzed hydrogenation of 2-CF3-chromen-4-ones led to remarkable enantioselectivities (up to 99.9% ee) and high turnover numbers. organic-chemistry.orgnih.gov This highlights the principle that tailoring the steric and electronic properties of the ligand is crucial for achieving high performance.

Another advanced approach is the concept of "ligand cooperation," where two different chiral ligands are used to create the catalytic site. nih.gov This modular strategy can accelerate catalyst optimization. For example, Ru(II) complexes bearing both a chiral N-heterocyclic carbene (NHC) and a chiral diamine ligand have been synthesized and shown to be versatile precatalysts for the asymmetric hydrogenation of various ketones, including benzo-fused cyclic ketones, yielding chiral alcohols with high enantiomeric ratios. nih.gov Mechanistic studies, including computational analysis, help to elucidate the transition state structures and the non-covalent interactions, such as CH–O bonds between the catalyst and substrate, that dictate diastereoselectivity. figshare.com

For substrates containing multiple reducible functional groups, such as chromones which have both a C=C and a C=O double bond, sequential hydrogenation offers a powerful one-pot strategy to generate complex chiral molecules. rsc.org This approach involves the consecutive, stereoselective reduction of both double bonds, often catalyzed by a single catalyst system.

A rhodium-catalyzed sequential asymmetric hydrogenation of 3-amino-4-chromones has been developed to produce (S,R)-3-amino-4-chromanols in high yields (up to 98%) and with exceptional stereoselectivities (up to 99.9% ee, 20:1 dr). bohrium.comacs.orgnih.gov The process involves an initial hydrogenation of the C=C bond to form a chiral enamine intermediate, which then undergoes a dynamic kinetic resolution during the hydrogenation of the C=O bond. bohrium.comacs.org Mechanistic studies suggest this DKR proceeds through an unusual "chiral assimilation" pathway rather than a traditional racemization. bohrium.comacs.org This protocol is robust and can be performed on a gram scale with low catalyst loading. bohrium.comacs.orgnih.gov Similarly, a RuPHOX–Ru catalyst system has been employed for the asymmetric hydrogenation of chromones, yielding chiral chromanols with high diastereomeric ratios (>20:1) and enantiomeric excesses (up to 99.9% ee). rsc.org

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis offers a "green" alternative to traditional chemical methods, utilizing enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild conditions.

Whole-cell biotransformations leverage the enzymatic machinery of microorganisms, such as bacteria or yeast, to catalyze reactions like the asymmetric reduction of ketones to chiral alcohols. This approach avoids the need for isolating and purifying specific enzymes, making it cost-effective and operationally simple.

A significant breakthrough in the synthesis of chiral chroman-4-ols was the use of the whole-cell biocatalyst Lactobacillus paracasei BD101 for the asymmetric reduction of 6-chlorochroman-4-one. nih.govsci-hub.se This biotransformation produces enantiopure (S)-6-chlorochroman-4-ol with an enantiomeric excess greater than 99% and can be conducted on a gram scale with high product yield (94%). nih.govsci-hub.se This was the first report of a biocatalytic method for this specific transformation, and it yielded the highest optical purity reported in the literature for this compound. nih.govsci-hub.se The process is environmentally friendly and provides a valuable precursor for pharmaceutical applications. nih.govsci-hub.seresearchgate.net The success of the reaction depends on optimizing conditions such as pH and temperature, with slightly acidic conditions (pH 6.5) found to be optimal for enzyme activity. sci-hub.se This methodology showcases the potential of whole-cell biocatalysts for the industrial production of valuable chiral secondary alcohols. nih.govsci-hub.se

SubstrateBiocatalystProductYieldEnantioselectivity (ee)Reference
6-Chlorochroman-4-oneLactobacillus paracasei BD101(S)-6-Chlorochroman-4-ol94%>99% nih.govsci-hub.se
Fused Bicyclic KetonesLactobacillus paracasei BD87E6(S)-Chiral CarbinolsHigh>99% researchgate.net

Novel Ring-Closing and Cyclization Approaches

Photoredox-Catalyzed Ketyl-Olefin Coupling for Substituted Chromanols

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of substituted chromanols. This method often involves an aldehyde-olefin cyclization, which can be considered a formal hydroacylation of alkenes and alkynes. nih.gov One reported protocol utilizes trialkylamines (NR3) which serve a dual role: they act as electron donors to reduce the photocatalyst and as proton donors to activate the substrate through a proton-coupled electron transfer (PCET). nih.govresearchgate.net This approach facilitates the intramolecular addition of ketyl radicals, generated from the corresponding salicylaldehyde (B1680747) derivatives, to tethered alkenes. researchgate.net

The reaction proceeds under mild conditions and has been shown to be effective for the synthesis of various chromanol derivatives in good yields. nih.govresearchgate.net For instance, the use of an iridium-based photocatalyst in conjunction with a tertiary amine like N,N-diisopropylethylamine (DIPEA) can initiate the reductive quenching of the catalyst, leading to the formation of a ketyl radical which then undergoes cyclization. researchgate.net This methodology represents a significant advancement by avoiding the use of stoichiometric and often toxic reducing agents like tin hydrides. researchgate.net

Table 1: Key Features of Photoredox-Catalyzed Ketyl-Olefin Coupling

FeatureDescriptionReference
Reaction Type Aldehyde-olefin cyclization (formal hydroacylation) nih.gov
Catalysis Visible-light photoredox catalysis nih.govruepinglab.com
Key Intermediates Ketyl radicals researchgate.netnih.gov
Promoter/Donor Trialkylamines (e.g., DIPEA) researchgate.netresearchgate.net
Mechanism Proton-Coupled Electron Transfer (PCET) researchgate.netresearchgate.net
Advantages Mild reaction conditions, avoids stoichiometric reductants researchgate.netruepinglab.com

Condensation Reactions in Chiral Chromanol Construction

Condensation reactions are a foundational strategy for the construction of the chromanol framework. Historically, Lewis acid-catalyzed condensations have been employed, for example, in the synthesis of α-tocopherol, which contains a substituted chromanol moiety. researchgate.net More contemporary approaches often utilize tandem reactions to build complexity efficiently.

One such method is the tandem alkyne hydroacylation/oxo-Michael addition. nih.gov This process can be catalyzed by rhodium complexes and involves the reaction of a salicylaldehyde with an alkyne. The reaction proceeds to form a 2,3-disubstituted chroman-4-one, which can then be reduced to the corresponding chromanol. nih.gov The choice of base and solvent can significantly impact the diastereoselectivity of the intramolecular oxo-Michael addition step. nih.gov

Furthermore, organocatalytic domino oxa-Michael/aldol (B89426) condensations have been developed for the enantioselective synthesis of chiral chromenes, which are closely related to chromanols. uva.nl These reactions can be promoted by chiral organocatalysts, such as diphenylprolinol derivatives, often with an acid co-catalyst. The mechanism involves the formation of a chiral iminium ion intermediate, which directs the stereochemical outcome of the subsequent cyclization and condensation steps. uva.nl

Strategic Application of Asymmetric Carbon-Carbon Bond-Forming Reactions

The aldol reaction is a cornerstone of stereoselective synthesis, enabling the formation of β-hydroxy carbonyl compounds, which are direct precursors to the diol functionality present in many chromanols. wikipedia.org The stereochemical outcome of the aldol reaction can be controlled through the use of chiral auxiliaries, chiral catalysts, or substrate control. wikipedia.orgnih.gov

A key challenge in aldol reactions is managing the potential for retro-aldol reactions, which can erode the stereoselectivity of the process. rsc.org The use of specific additives that can competitively bind to the catalyst has been shown to suppress this retro-pathway. rsc.org For generating specific stereoisomers (syn or anti), the geometry of the enolate (Z or E) is crucial, which can be controlled by the choice of base and reaction conditions. harvard.edu Boron enolates, for example, are known to proceed through a well-defined chair-like transition state, leading to high levels of stereoselectivity. harvard.edu In the context of chromanol synthesis, an intramolecular aldol reaction of a suitably functionalized precursor can be a powerful strategy to construct the chiral heterocyclic ring.

Asymmetric Michael additions are fundamental for constructing chiral carbon-carbon bonds and are particularly useful for the synthesis of chromanone precursors. researchgate.net Chromanones can be readily reduced to the corresponding chromanols. The Michael reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.com

In the synthesis of chiral chromanones, an asymmetric 1,4-addition of an arylboronic acid to a chromone (B188151), catalyzed by a chiral palladium complex, has proven effective. beilstein-journals.org Another powerful approach is the vinylogous conjugate addition of a butenolide to a 2-ester substituted chromone. This reaction, catalyzed by a chiral N,N'-dioxide/Sc(III) complex, yields chiral chromanone lactones with high diastereo- and enantioselectivity. rsc.org These lactones can then be further manipulated to afford the desired chromanol derivatives. Organocatalysts, such as chiral thioureas, can also be employed to activate nitroolefins for Michael additions, leading to highly functionalized and stereochemically rich chromanone spirocycles. researchgate.net

Table 2: Comparison of Asymmetric Michael Addition Strategies for Chromanone Precursors

Catalyst SystemMichael AcceptorMichael DonorKey FeatureReference
Chiral Palladium ComplexChromoneArylboronic AcidForms 3-aryl-chromanones beilstein-journals.org
Chiral N,N'-dioxide/Sc(III) Complex2-Ester ChromoneButenolideProduces chromanone lactones rsc.org
Chiral Thiourea OrganocatalystNitroolefinVarious NucleophilesConstructs highly functionalized spirocyclic chromanones researchgate.net
Chiral Brønsted BaseChromone-3-carboxylic acidα-Substituted azlactoneDecarboxylative Michael reaction mdpi.com

Gram-Scale Synthesis Considerations for Chiral Chromanols

The scalability of a synthetic route is a critical factor for its practical application. Several methodologies for the synthesis of chiral chromanols have been successfully demonstrated on a gram scale. For example, the RuPHOX-Ru catalyzed asymmetric cascade hydrogenation of 3-substituted chromones affords chiral 3-substituted chromanols in high yields and excellent stereoselectivities. researchgate.netresearchgate.net This protocol has been performed on a gram scale with a low catalyst loading (S/C ratio up to 20,000), highlighting its efficiency and practicality. researchgate.net

Similarly, a Rh-catalyzed sequential asymmetric hydrogenation of 3-amino-4-chromones provides access to (S,R)-3-amino-4-chromanols in high yields (up to 98%) and excellent stereoselectivities (up to 99.9% ee). This method has also been successfully scaled up to the gram level with a relatively low catalyst loading. bohrium.com The enantioselective nih.govbohrium.com O-to-C rearrangement of alkyl vinyl ethers, catalyzed by a chiral Fe(II) complex, has also been shown to be scalable, as demonstrated by the gram-scale synthesis of a precursor to the drug (R)-tolterodine with high yield and enantioselectivity. nih.gov

These examples demonstrate that through careful selection of catalyst and reaction conditions, the synthesis of chiral chromanols can be achieved on a preparatively useful scale, making these valuable compounds accessible for further studies and applications. researchgate.netbohrium.comrsc.org

Chemical Transformations and Derivatization of S 5 Methylchroman 4 Ol

Functionalization Reactions at the Chiral Hydroxyl Group

The secondary alcohol at the C4 position of (S)-5-Methylchroman-4-ol is a key site for stereospecific functionalization, allowing for the introduction of diverse chemical entities while retaining or inverting the stereochemical integrity of this chiral center.

Stereospecific conversions of the hydroxyl group in this compound into ethers and esters are fundamental transformations that proceed with a defined stereochemical outcome. These reactions are crucial for protecting the hydroxyl group or for introducing functionalities that can modulate the biological activity or physical properties of the molecule.

One of the most powerful methods for achieving stereospecific esterification with inversion of configuration is the Mitsunobu reaction . wikipedia.orgorganic-chemistry.org This reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. wikipedia.org The activated hydroxyl group then undergoes nucleophilic substitution by a carboxylic acid, proceeding via an SN2 mechanism. This results in a clean inversion of the stereocenter. organic-chemistry.orgmissouri.edu For this compound, this would lead to the formation of the corresponding (R)-ester.

Reaction Reagents Product Stereochemistry Key Features
Mitsunobu EsterificationCarboxylic Acid, PPh₃, DEAD/DIADInversion (R)Mild reaction conditions, predictable stereochemical outcome. nih.gov
Standard Etherification (Williamson)Alkyl halide, Base (e.g., NaH)Retention (S)Proceeds via an alkoxide intermediate; SN2 attack on the alkyl halide.

Standard etherification, such as the Williamson ether synthesis, would typically proceed with retention of configuration at the chiral center. In this case, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile, attacking an alkyl halide. Since the chiral center is not directly involved in the bond-breaking or bond-forming steps of the substitution, the (S)-configuration is retained.

Asymmetric nucleophilic substitution at the C4 position of this compound is a critical strategy for the synthesis of enantiomerically pure derivatives. The Mitsunobu reaction, as discussed above, is a prime example of a stereospecific nucleophilic substitution where the stereochemistry is inverted. wikipedia.orgorganic-chemistry.org

The mechanism of the Mitsunobu reaction involves the initial formation of a betaine (B1666868) from the reaction of triphenylphosphine and DEAD. This betaine then deprotonates the carboxylic acid nucleophile. The resulting carboxylate anion attacks the oxyphosphonium salt formed from the alcohol, leading to the desired ester with inverted stereochemistry and triphenylphosphine oxide as a byproduct. wikipedia.org

The predictability of the stereochemical outcome of the Mitsunobu reaction makes it a valuable tool in asymmetric synthesis. By choosing different nucleophiles, a wide array of functional groups can be introduced at the C4 position with inversion of configuration. For instance, using nitrogen nucleophiles like phthalimide (B116566) (in a variation known as the Gabriel-Mitsunobu synthesis) can lead to the corresponding amine derivative with an inverted (R)-configuration. organic-chemistry.org

Parameter Mitsunobu Reaction
Substrate This compound
Typical Nucleophiles Carboxylic acids, Phthalimide, Phenols
Mechanism SN2
Stereochemical Outcome Inversion of configuration at C4
Product Example (with Acetic Acid) (R)-5-Methylchroman-4-yl acetate

Modification and Manipulation of the Chroman Ring System

Beyond functionalization of the hydroxyl group, the chroman ring itself can be chemically modified. These transformations often involve changes in the oxidation state of the heterocyclic ring, leading to the formation of chromanones or chromanes, or the attachment of other cyclic systems.

Oxidation of the secondary alcohol in this compound leads to the formation of the corresponding ketone, 5-Methylchroman-4-one. This transformation results in the loss of the chiral center at C4. A variety of standard oxidizing agents can be employed for this purpose, including pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), or the Dess-Martin periodinane. The choice of reagent often depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. The resulting 5-Methylchroman-4-one is a key intermediate for further derivatization, such as the introduction of substituents at the C3 position. gu.se

Oxidizing Agent Typical Conditions Product
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temperature5-Methylchroman-4-one
Swern Oxidation(COCl)₂, DMSO, Et₃N, -78 °C to rt5-Methylchroman-4-one
Dess-Martin PeriodinaneCH₂Cl₂, room temperature5-Methylchroman-4-one

The complete reduction of the hydroxyl group in this compound to yield 5-Methylchromane can be achieved through a two-step process. First, the alcohol is oxidized to the corresponding 5-Methylchroman-4-one as described above. Subsequently, the chromanone can be reduced to the chromane (B1220400). A common method for this deoxygenation is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Alternatively, a dehydroxylation reaction can be performed on the chroman-4-ol. For instance, treatment with a silane (B1218182) reagent like triethylsilane in the presence of a Lewis acid such as boron trifluoride etherate can directly remove the hydroxyl group. nih.govacs.org This reaction proceeds through the formation of a carbocation at the C4 position, which is then reduced by the silane. The stereochemical outcome of such a reaction would depend on the specific conditions and the stability of the carbocation intermediate.

The chroman framework can be elaborated by the introduction of other heterocyclic systems. A common strategy involves an initial oxidation of this compound to 5-Methylchroman-4-one. The resulting ketone possesses reactive α-protons at the C3 position, which can participate in condensation reactions.

For example, a Claisen-Schmidt condensation can be performed between 5-Methylchroman-4-one and an aromatic or heterocyclic aldehyde in the presence of a base (e.g., KOH) to form an α,β-unsaturated ketone (a chalcone (B49325) analogue). researchgate.net This intermediate can then be reacted with reagents like hydrazine to form pyrazoline derivatives, or with urea (B33335) to yield pyrimidin-2-one derivatives, thus fusing a new heterocyclic ring to the chroman system. researchgate.net

Another approach involves the Vilsmeier-Haack reaction on the enol ether of 5-Methylchroman-4-one to introduce a formyl group at the C3 position. This 3-formylchromone can then undergo condensation with various five-membered heterocyclic compounds to generate a diverse library of derivatives.

Role as a Chiral Building Block and Intermediate in Complex Organic Synthesis

As a chiral building block, this compound offers synthetic chemists a pre-packaged scaffold containing specific stereochemical information. This approach, often referred to as chiral pool synthesis, leverages naturally occurring or readily available enantiopure compounds to construct complex targets, thereby avoiding the need for challenging asymmetric synthesis or resolution steps later in a synthetic sequence. nih.govuvic.ca The chromanol moiety is a recognized "privileged scaffold" in medicinal chemistry, meaning its core structure is frequently found in compounds with diverse biological activities. anu.edu.auwikipedia.org

The chromane core of this compound is a common feature in a wide array of natural products and bioactive compounds. Synthetic strategies often focus on building upon this existing framework to create more complex, fused ring systems. Organocatalytic cascade reactions, also known as domino or tandem reactions, are powerful tools for this purpose, enabling the formation of multiple chemical bonds and stereocenters in a single, efficient operation. researchgate.net

For instance, chromane derivatives can be elaborated into intricate polycyclic architectures through sequential reactions. semanticscholar.org Methodologies involving multi-component reactions can assemble complex molecules from simple precursors in a one-pot process. uvic.canih.gov These strategies often begin with chromane precursors that undergo a series of transformations, such as Michael additions, aldol (B89426) condensations, and cyclizations, to yield densely functionalized polycyclic systems with high stereoselectivity. researchgate.net The hydroxyl group of the chromanol can act as a handle for initiating or directing these cyclization cascades, while the existing stereocenter influences the stereochemical outcome of subsequent transformations.

Table 1: Representative Cascade Reactions for Polycyclic Chromane Synthesis

Starting Materials Catalyst/Reagents Reaction Type Product Type
2-Hydroxycinnamaldehydes, 2-Aminochalcones, Malononitrile Chiral Secondary Amine aza-Michael/Michael/Knoevenagel/oxa-Michael/Aldol Cascade Polycyclic Chromanes
o-Hydroxycinnamaldehydes, Hydroxyenones Organocatalyst Michael/Hemiacetalization Cascade Fused 3,4-Dihydrocoumarins

This table presents generalized examples of cascade reactions used to build polycyclic systems from chromane-related precursors, illustrating the synthetic strategies applicable to chiral building blocks like this compound.

This compound is a structural subunit of more complex chromanols, such as the tocopherols (B72186) (Vitamin E) and their analogues. The synthesis of these larger molecules often involves the condensation of a chiral chromanol-type intermediate with an appropriate side chain. For example, the classical synthesis of α-tocopherol involves the acid-catalyzed condensation of trimethylhydroquinone (B50269) with phytol (B49457) or isophytol. semanticscholar.orgresearchgate.net

While a direct synthesis of naphthotocopherol from this compound is not prominently documented, the general biomimetic strategy for forming such compounds involves the coupling of a chromanol precursor with a naphthoquinone moiety. nih.govnih.gov The synthesis of Vitamin K1-chromanol, a related compound, is achieved by condensing a hydroquinone (B1673460) with a chiral side chain, demonstrating the viability of this approach. researchgate.net The chromanol building block provides the essential chiral center at the C2 position (relative to the standard tocopherol numbering), which is critical for the molecule's biological function.

The key transformation involves the reaction of the hydroquinone form of the chromanol with a suitable side-chain precursor, often an isoprenoid allylic alcohol, under acid catalysis. semanticscholar.org This reaction constructs the full carbon skeleton of the target molecule.

Table 2: General Approach for Tocopherol Analogue Synthesis

Chromanol Precursor (Hydroquinone form) Side-Chain Precursor Catalyst Key Transformation
Trimethylhydroquinone Isophytol Brønsted or Lewis Acids Friedel-Crafts Alkylation / Cyclization
2,3,5-Trimethylhydroquinone (2E,7R,11R)-Phytol Heterogeneous Acid Catalysts (e.g., Aluminosilicates) Condensation

This table outlines the general synthetic logic for creating tocopherol and its analogues, where a chiral chromanol building block would serve as the key precursor for the heterocyclic portion of the molecule.

The chromane ring system is considered a privileged scaffold in medicinal chemistry due to its frequent appearance in molecules exhibiting a broad spectrum of biological activities. wikipedia.org Chiral building blocks like this compound are therefore highly valuable for generating libraries of diverse compounds for drug discovery. nih.govacs.org The defined stereochemistry of the building block allows for the precise spatial arrangement of functional groups, which is essential for effective interaction with biological targets like enzymes and receptors. grantome.com

Derivatization of the chromanol scaffold can be achieved through various chemical transformations. The hydroxyl group can be converted into ethers, esters, or other functional groups, or it can be displaced or eliminated to introduce further diversity. These modifications can modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile. The synthesis of chromenopyrrolones and other fused heterocyclic systems from chromane-based precursors highlights the versatility of this scaffold in creating novel molecular architectures. core.ac.uk The goal of such synthetic efforts is often to explore the structure-activity relationship (SAR) of a particular class of compounds, optimizing for potency and selectivity against a specific biological target. wikipedia.org

Advanced Spectroscopic and Chiroptical Characterization for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. leibniz-fmp.de In the context of stereochemical elucidation, high-resolution 1D and 2D NMR experiments provide detailed information about connectivity, spatial proximity, and the relative orientation of atoms within the molecule. leibniz-fmp.deemerypharma.com

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for the complete structural characterization of (S)-5-Methylchroman-4-ol. emerypharma.com

¹H NMR: The 1D proton NMR spectrum provides initial information on the chemical environment of the hydrogen atoms, including their chemical shift, integration (number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons). emerypharma.com

¹³C NMR: The 1D carbon NMR spectrum reveals the number of unique carbon environments in the molecule. mdpi.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. github.io

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure, helping to piece together the carbon framework. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.educreative-biostructure.com It is invaluable for assigning specific protons to their corresponding carbon atoms. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.educreative-biostructure.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule. emerypharma.comcreative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. harvard.edu Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is crucial for determining the relative stereochemistry of chiral centers.

By systematically analyzing the data from these experiments, a detailed and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

Table 1: Application of 2D NMR Techniques for Structural Elucidation

NMR Experiment Information Provided Application for this compound
COSY ¹H-¹H correlations through bondsEstablishes proton connectivity within the chroman ring and the methyl group.
HSQC ¹H-¹³C one-bond correlationsAssigns protons to their directly attached carbons.
HMBC ¹H-¹³C long-range correlations (2-4 bonds)Confirms connectivity, identifies quaternary carbons, and links the methyl group to the aromatic ring.
NOESY ¹H-¹H correlations through spaceDetermines the relative orientation of substituents on the stereogenic centers.

Determination of Diastereomeric Ratios (dr)

When synthesizing chiral molecules like 5-Methylchroman-4-ol, mixtures of diastereomers can be formed. NMR spectroscopy is a powerful tool for determining the diastereomeric ratio (dr) of such mixtures. nih.gov By identifying and integrating the signals of specific protons or carbons that are unique to each diastereomer, the relative abundance of each can be accurately quantified. rsc.orgnih.gov In cases of signal overlap in ¹H NMR, ¹³C NMR spectroscopy can offer better resolution for quantification. nih.gov High-sensitivity techniques can be employed to ensure accurate measurements even for minor diastereomers. rsc.org

Chiroptical Spectroscopic Methods for Absolute Configuration Determination

While NMR spectroscopy is excellent for determining relative stereochemistry, chiroptical methods are essential for assigning the absolute configuration of a chiral molecule. nih.govfrontiersin.org These techniques measure the differential interaction of the molecule with left and right circularly polarized light. bruker.com

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light for vibrational transitions. bruker.comnih.gov VCD provides a wealth of stereochemical information and is highly sensitive to the three-dimensional structure of a molecule. nih.govnih.gov As with ECD, the experimental VCD spectrum of this compound is compared with quantum chemically calculated spectra to determine its absolute configuration. cas.cz VCD can be particularly advantageous for molecules that lack strong UV chromophores, although it is generally a weaker effect than ECD. mdpi.commdpi.com

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of plane-polarized light. biologic.netkud.ac.in The resulting ORD curve can be either plain, showing a gradual change in rotation with wavelength, or anomalous, exhibiting a "Cotton effect" (a peak and a trough) in the region of an absorption band. kud.ac.inmgcub.ac.in This Cotton effect is characteristic of the absolute configuration of the molecule. scribd.com While ORD is a classical chiroptical technique, it remains a valuable tool for stereochemical analysis and can be used in conjunction with ECD and VCD for a comprehensive chiroptical characterization of this compound. bhu.ac.in

Table 2: Chiroptical Methods for Absolute Configuration Determination

Method Principle Information Yielded for this compound
ECD Differential absorption of circularly polarized UV-Vis light. encyclopedia.pubA characteristic spectrum (Cotton effects) that, when compared to theoretical calculations, confirms the 'S' configuration. nih.govnih.gov
VCD Differential absorption of circularly polarized infrared light. bruker.comA detailed vibrational fingerprint sensitive to the absolute stereochemistry, providing complementary data to ECD. nih.gov
ORD Variation of optical rotation with wavelength. kud.ac.inA dispersion curve, potentially showing a Cotton effect, which is characteristic of the absolute configuration. mgcub.ac.in

X-ray Crystallography for Unambiguous Stereochemical Confirmation

X-ray crystallography, specifically single-crystal X-ray diffraction (SCXRD), stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including the absolute stereochemistry of its chiral centers. veranova.comnumberanalytics.com This powerful technique relies on the diffraction pattern produced when X-rays interact with a well-ordered single crystal of a compound. numberanalytics.comsoton.ac.uk By analyzing the positions and intensities of the diffracted X-ray beams, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom. soton.ac.uk

For a chiral molecule like this compound, SCXRD can provide irrefutable proof of its absolute configuration. The process involves growing a single crystal of the compound that is of sufficient quality and size for analysis. This can sometimes be a challenging step in the process. soton.ac.uk Once a suitable crystal is obtained and analyzed, the resulting crystallographic data not only confirms the connectivity of the atoms but also their arrangement in space. The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, which are particularly effective when the X-ray wavelength is appropriately chosen relative to the absorption edge of atoms in the crystal. soton.ac.uk The Flack parameter, derived from the diffraction data, serves as a critical indicator for the correctness of the assigned enantiomer; a value close to zero for a given structure confirms that the assigned absolute stereochemistry is correct. soton.ac.uk

While specific crystallographic data for this compound is not widely published, the technique's application would yield the parameters listed in the table below, solidifying its stereochemical assignment.

Table 1: Representative Crystallographic Parameters Determined by SCXRD

Parameter Description Significance for Stereochemical Confirmation
Crystal System The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). Provides foundational information about the packing of molecules in the solid state.
Space Group Describes the symmetry operations of the unit cell. Determines the arrangement and relationship between molecules within the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). Defines the size and shape of the repeating unit of the crystal.
Bond Lengths/Angles Precise distances between bonded atoms and angles between adjacent bonds. Confirms the molecular structure and reveals any conformational strains.
Torsion Angles The dihedral angles that define the conformation of the molecule, such as the puckering of the dihydropyran ring. Crucial for understanding the 3D shape and steric relationships.

| Flack Parameter | A parameter used to verify the absolute structure of a chiral, non-centrosymmetric crystal. | A value near 0 confirms the (S) configuration; a value near 1 would indicate the opposite (R) enantiomer. |

Hyphenated Spectroscopic Techniques (e.g., LC-NMR, UPLC-MS for mixtures)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the analysis of complex mixtures, such as those encountered during synthesis or in natural product extracts. nih.gov These methods allow for the separation, identification, and quantification of individual components within a single analytical run. numberanalytics.comrjpn.org For the analysis of mixtures potentially containing this compound, its enantiomer, or related impurities, techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly powerful.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the powerful structure elucidation abilities of Nuclear Magnetic Resonance (NMR) spectroscopy. slideshare.netmdpi.com This technique is uniquely suited for identifying unknown compounds in a mixture without the need for prior isolation. mdpi.com In the context of this compound, an LC-NMR system could separate the target compound from starting materials, byproducts, or isomers. The eluent from the LC column flows through a specialized NMR flow cell, where NMR spectra (e.g., ¹H NMR, COSY) can be acquired for each separated peak. slideshare.net

There are several operational modes in LC-NMR:

On-flow mode: Spectra are acquired continuously as the peaks elute from the column. This mode is fast but can have lower sensitivity due to the short time the analyte spends in the detector. mdpi.com

Stopped-flow mode: The chromatographic flow is halted when a peak of interest reaches the NMR flow cell, allowing for extended acquisition times to perform more complex or sensitive 2D NMR experiments, thereby providing detailed structural information. mdpi.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS is a highly sensitive and high-throughput analytical technique that pairs the enhanced resolution and speed of Ultra-Performance Liquid Chromatography with the detection power of mass spectrometry. researchgate.net UPLC utilizes columns packed with sub-2 µm particles, which provides a significant increase in separation efficiency compared to traditional HPLC. researchgate.net As components elute from the UPLC column, they are ionized (e.g., via electrospray ionization, ESI) and analyzed by the mass spectrometer.

For a mixture containing this compound, a UPLC-MS method could rapidly separate the compound from impurities. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, confirming its molecular weight. Furthermore, using tandem mass spectrometry (MS/MS), the parent ion can be fragmented to produce a characteristic pattern of product ions, which serves as a "fingerprint" for structural confirmation and allows for highly selective and sensitive quantification. mdpi.comnih.gov This is especially useful for detecting trace-level components in complex matrices. bevital.no

Table 2: Comparison of LC-NMR and UPLC-MS for Mixture Analysis

Feature LC-NMR UPLC-MS / UPLC-MS/MS
Primary Information Detailed structural information (atom connectivity, stereochemistry). slideshare.net Molecular weight and fragmentation patterns. mdpi.com
Sensitivity Generally lower. Very high, capable of detecting trace amounts (picogram to femtogram levels). researchgate.net
Resolution Dependent on the LC separation. Very high separation efficiency from the UPLC system. researchgate.net
Key Application Unambiguous structure elucidation of unknown components in a mixture without isolation. mdpi.com Rapid screening, identification, and quantification of known and unknown compounds; impurity profiling. mdpi.com

| Chiral Analysis | Can be used with a chiral LC column to separate and identify enantiomers. | Requires a chiral LC column to separate enantiomers, which will have identical mass spectra. |

Table 3: Illustrative Parameters for UPLC-MS Analysis

Parameter Typical Setting Purpose
Column UPLC BEH C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) mdpi.com Reversed-phase column for separating compounds based on hydrophobicity.
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) nih.gov The gradient allows for the effective elution of compounds with varying polarities. Formic acid aids in ionization.
Flow Rate 0.3 - 0.5 mL/min nih.gov Optimized for small particle columns to achieve high efficiency.
Ionization Mode Positive or Negative Electrospray Ionization (ESI) mdpi.com Chosen based on the analyte's ability to accept a proton (positive mode) or lose one (negative mode).
MS Detection Tandem Quadrupole (MS/MS) in Multiple Reaction Monitoring (MRM) mode mdpi.com For high selectivity and sensitivity in quantitative analysis by monitoring specific parent-to-product ion transitions.

| Run Time | < 15 minutes nih.gov | Enables high-throughput analysis. |

Computational and Theoretical Studies on S 5 Methylchroman 4 Ol

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. sumitomo-chem.co.jp It is widely used to predict and analyze the properties of molecules, including (S)-5-Methylchroman-4-ol.

Prediction and Validation of Chiroptical Spectra (ECD, VCD, ORD)

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are crucial for determining the absolute configuration of chiral molecules. rsc.orgnih.gov The reliability of these experimental techniques is significantly enhanced when coupled with quantum chemical calculations. researchgate.net

DFT calculations are employed to predict the chiroptical spectra of a molecule with a known, assumed stereochemistry. researchgate.net By comparing the theoretically calculated spectra with the experimentally measured spectra, the absolute configuration of the synthesized or isolated compound can be confidently assigned. researchgate.net For instance, the absolute configuration of a molecule can be established by comparing the experimental VCD spectrum with the DFT-calculated spectrum. beilstein-journals.org This combined approach of experimental measurement and theoretical calculation has become a standard and reliable method for stereochemical elucidation. nih.govhebmu.edu.cn

The process typically involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using DFT.

Spectrum Calculation: Calculating the ECD, VCD, and ORD spectra for each conformer.

Boltzmann Averaging: Averaging the calculated spectra based on the predicted population of each conformer at a given temperature.

The quality of the prediction depends on the chosen functional and basis set. While the B3LYP functional with a 6-31G* basis set can be satisfactory for VCD, larger basis sets like aug-cc-pVDZ may be necessary for accurate ECD and ORD predictions. nih.gov The synergy between these different chiroptical techniques, backed by DFT calculations, provides a robust framework for the unambiguous determination of the absolute configuration of chiral molecules like this compound. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, known as conformers, often have different potential energies. libretexts.org Understanding the conformational preferences of a molecule is key to predicting its physical properties and chemical reactivity. solubilityofthings.com

DFT calculations are instrumental in mapping the conformational energy landscape of a molecule. biorxiv.orgaps.org This landscape is a multi-dimensional surface that represents the potential energy of the molecule as a function of its conformational degrees of freedom. chemrxiv.org

Key features of a conformational energy landscape include:

Potential Energy Minima: These correspond to the most stable, low-energy conformations of the molecule. solubilityofthings.com

Potential Energy Maxima: These represent high-energy, unstable transition states between different conformations. solubilityofthings.com

Energy Barriers: The energy difference between a minimum and a maximum represents the activation energy required for a conformational change. solubilityofthings.com

By systematically rotating the rotatable bonds in this compound and calculating the energy at each step, a detailed energy profile can be constructed. This allows for the identification of the most populated conformers under given conditions, which is crucial for interpreting experimental data and understanding the molecule's behavior. libretexts.org

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a cornerstone in the elucidation of reaction mechanisms, providing a molecular-level picture of how a reaction proceeds. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, chemists can identify the intermediates and, crucially, the transition states that govern the reaction rate and selectivity. libretexts.org

A transition state is a high-energy, short-lived configuration along the reaction coordinate that represents the energy barrier that must be overcome for reactants to be converted into products. solubilityofthings.com Its structure provides vital clues about the mechanism of the reaction. solubilityofthings.com DFT calculations allow for the precise location and characterization of these fleeting species, which are often impossible to observe experimentally. libretexts.org

The study of reaction mechanisms using DFT typically involves:

Proposing a plausible reaction pathway.

Calculating the energies of the reactants, products, and any intermediates. msuniv.ac.in

Locating the transition state structure connecting these species.

Calculating the activation energy, which is the energy difference between the reactants and the transition state. sumitomo-chem.co.jp

A review of recent advancements in the asymmetric synthesis of chromane (B1220400) derivatives highlights the use of DFT studies to understand reaction mechanisms, such as the intramolecular nucleophilic substitution catalyzed by N-heterocyclic carbenes (NHCs). chim.it These studies can reveal the rate-determining and enantioselectivity-determining steps of a reaction. chim.it

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound and its interactions with other molecules.

Stereochemical Pathway Modeling

Molecular modeling can be used to visualize and analyze the three-dimensional aspects of a reaction pathway, providing insights into the origins of stereoselectivity. By building models of the transition states leading to different stereoisomeric products, it is possible to understand why one pathway is favored over another.

For reactions involving this compound, this could involve modeling the approach of a reagent to the chiral center and evaluating the steric and electronic interactions that dictate the stereochemical outcome. This is particularly relevant in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The use of chiral catalysts in these reactions can be modeled to understand how the catalyst's stereochemistry influences the stereochemical pathway of the reaction.

Ligand-Catalyst Interaction Studies (where chromanol derivatives act as ligands)

Chroman-4-ol derivatives can potentially act as ligands for metal catalysts. Understanding the nature of the interaction between the ligand and the catalyst is fundamental to designing more efficient and selective catalytic systems. nih.gov

Molecular modeling can be used to study these interactions in detail. Key aspects that can be investigated include:

Binding Modes: How the chromanol ligand coordinates to the metal center.

Steric and Electronic Effects: How the substituents on the chromanol ligand influence the properties of the catalyst. nih.gov

Non-covalent Interactions: The role of weaker interactions, such as hydrogen bonding or π-π stacking, in stabilizing the ligand-catalyst complex and influencing its reactivity. mdpi.comnih.gov

For example, in homogeneous catalysis, the electronic properties of the ligand can significantly impact the reactivity and stability of the metal catalyst. nih.gov Furthermore, pendant functional groups on the ligand, such as the hydroxyl group in a chromanol, can participate in the reaction mechanism through hydrogen bonding or by acting as a proton relay, enhancing catalytic activity. osti.gov Computational studies can model these interactions and predict their effect on the catalytic cycle. rsc.org

Analysis of Molecular Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

As of the latest available scientific literature, specific computational and theoretical studies focusing on the molecular reactivity descriptors, such as Fukui functions and electrostatic potential, for the compound This compound have not been published.

While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and reactivity of molecules, research has predominantly centered on other derivatives within the broader chromane, chromone (B188151), and flavanone (B1672756) classes. researchgate.netchim.itarxiv.orgfrontiersin.org These studies often employ DFT to calculate properties like frontier molecular orbitals (HOMO and LUMO), which are then used to derive global and local reactivity descriptors. unige.chmdpi.com

Fukui functions , for instance, are crucial in identifying the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density as the number of electrons is altered. nih.govmolview.orguneb.br Similarly, the molecular electrostatic potential (MEP) provides a visual map of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). chemscene.comsmu.edunih.govacs.org

Although detailed analyses including data tables for Fukui functions and MEP surfaces are available for various related chromane derivatives, this specific information is absent for this compound in the current body of scientific research. najah.edu Therefore, a detailed discussion and the presentation of research findings with data tables on the molecular reactivity descriptors for this compound cannot be provided at this time.

Future computational studies on this compound would be necessary to generate the data required for a thorough analysis of its Fukui functions and electrostatic potential, thereby offering insights into its chemical reactivity.

Potential Applications in Chemical Science and Materials Research

Development of New Chiral Reagents and Auxiliaries

Chiral alcohols are fundamental building blocks in organic synthesis and can be utilized as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org In principle, (S)-5-Methylchroman-4-ol, with its defined stereocenter, could be developed into a chiral auxiliary to direct the formation of other chiral molecules.

Roles in Asymmetric Catalysis as Chiral Ligands or Catalysts

Chiral alcohols can be converted into chiral ligands, which are molecules that bind to a central metal atom to form a catalyst for asymmetric reactions. sigmaaldrich.comrsc.orgnih.gov The stereochemistry of the ligand influences the spatial arrangement of the reactants around the metal center, leading to the preferential formation of one enantiomer of the product. The chromanol structure of this compound provides a rigid scaffold that could be functionalized to create novel chiral ligands for various metal-catalyzed asymmetric transformations.

Contributions to Green and Sustainable Chemical Processes

The development of efficient, enantioselective syntheses of chiral compounds like this compound using environmentally benign methods is a key aspect of green chemistry. acs.orgfrontiersin.org The use of such compounds as catalysts or reagents in subsequent green chemical processes would further contribute to sustainability by enabling more efficient and less wasteful synthetic routes to valuable molecules.

Precursors for Advanced Organic Materials (e.g., supramolecular assemblies, chiral polymers, if applicable)

Chiral molecules are increasingly being used as building blocks for advanced materials with unique properties.

Supramolecular Assemblies: The defined three-dimensional structure of this compound could allow it to participate in the formation of ordered supramolecular assemblies through non-covalent interactions like hydrogen bonding. canterbury.ac.nzresearchgate.netnih.govresearchgate.net These assemblies can have applications in areas such as sensing, catalysis, and drug delivery.

Chiral Polymers: Chiral monomers can be polymerized to create chiral polymers with specific optical or recognition properties. mdpi.comnih.gov this compound could potentially be modified to incorporate a polymerizable group, leading to the synthesis of novel chiral polymers for applications in chiral chromatography, asymmetric catalysis, or as chiroptical materials.

Design and Synthesis of Chiral Probes for Chemical Systems

Chiral fluorescent probes are valuable tools for sensing and analysis in chemical and biological systems. rsc.orgmdpi.comresearchgate.net These probes can exhibit different responses to the enantiomers of a target molecule. The chroman scaffold is known to be a part of some fluorescent molecules. By incorporating appropriate fluorophores and recognition elements, this compound could serve as a core structure for the development of new chiral probes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.